molecular formula C18H23F2N3O2 B5228246 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone

Cat. No. B5228246
M. Wt: 351.4 g/mol
InChI Key: XUMHRWTYNPMWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, also known as DFP-10825, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone works by modulating the activity of certain enzymes and receptors in the body. Specifically, it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone can cause DNA damage and cell death in cancer cells. Additionally, 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been shown to modulate the activity of certain receptors in the brain, which could have potential therapeutic applications for neurological disorders.
Biochemical and Physiological Effects:
1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit PARP, it has been shown to modulate the activity of several other enzymes and receptors in the body. This includes the inhibition of protein kinase C (PKC), which is involved in cell signaling, and the modulation of certain G protein-coupled receptors (GPCRs) in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone in lab experiments is its specificity. It has been shown to selectively inhibit PARP and PKC, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone is its potential toxicity. It has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone. One area of interest is in the development of new cancer drugs that target PARP. 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone could serve as a starting point for the development of new compounds that are more potent and selective. Additionally, there is potential for the development of new drugs for neurological disorders based on the modulation of GPCRs in the brain. Further research is needed to fully understand the potential therapeutic applications of 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone involves several steps, starting with the reaction of 3,4-difluoroaniline with 1-(2-bromoethyl)-4-piperidone to form an intermediate compound. This intermediate is then reacted with 3-(1-piperidinyl)-2-propen-1-one to yield the final product, 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone. The synthesis of this compound has been optimized over the years, resulting in higher yields and improved purity.

Scientific Research Applications

1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer drugs.

properties

IUPAC Name

1-[2-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-oxoethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O2/c19-15-7-6-13(10-16(15)20)21-14-4-3-9-22(11-14)18(25)12-23-8-2-1-5-17(23)24/h6-7,10,14,21H,1-5,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMHRWTYNPMWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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